3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride
CAS No.:
Cat. No.: VC13541465
Molecular Formula: C15H23ClN2
Molecular Weight: 266.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN2 |
|---|---|
| Molecular Weight | 266.81 g/mol |
| IUPAC Name | 3-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2.ClH/c1-14-13-17(12-10-16-14)11-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,14,16H,6,10-13H2,1H3;1H/b9-5+; |
| Standard InChI Key | ZTEJVBMMHCPCIK-SZKNIZGXSA-N |
| Isomeric SMILES | CC1CN(CCN1)CC/C=C/C2=CC=CC=C2.Cl |
| SMILES | CC1CN(CCN1)CCC=CC2=CC=CC=C2.Cl |
| Canonical SMILES | CC1CN(CCN1)CCC=CC2=CC=CC=C2.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
The compound’s IUPAC name, 3-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine hydrochloride, reflects its stereospecific (E)-configured double bond and N-methylated piperazine backbone. Its isomeric SMILES string (CC1CN(CCN1)CC/C=C/C2=CC=CC=C2.Cl) confirms the trans arrangement of the phenyl-but-3-enyl side chain. X-ray crystallography or NMR data are absent in public records, but computational models suggest that the (E)-configuration minimizes steric hindrance between the phenyl group and piperazine ring, stabilizing the molecule.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃ClN₂ |
| Molecular Weight | 266.81 g/mol |
| IUPAC Name | 3-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine hydrochloride |
| Canonical SMILES | CC1CN(CCN1)CCC=CC2=CC=CC=C2.Cl |
| PubChem CID | 66570065 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves reacting 3-methylpiperazine with (E)-4-phenyl-but-3-enyl chloride under inert conditions. Stoichiometric ratios (1:1.2 for piperazine:chloride) and temperatures of 40–60°C optimize yield (∼75–85%) while minimizing byproducts like N,N-di-substituted derivatives. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their low nucleophilicity, ensuring selective alkylation at the piperazine nitrogen.
Industrial Scalability
Batch reactors dominate industrial production, though continuous flow systems are emerging for enhanced reproducibility. A patent by details analogous piperazine synthesis using palladium-catalyzed hydrogenation (80–100 psi H₂) for deprotection steps, which could be adapted for this compound. Critical challenges include preventing isomerization of the (E)-double bond during high-temperature steps and eliminating residual solvents like DMF, which require stringent post-synthesis purification .
Chemical Reactivity and Derivitization
Nucleophilic and Electrophilic Reactions
The secondary amine in the piperazine ring undergoes acylation (e.g., with acetyl chloride) and alkylation (e.g., methyl iodide), enabling side-chain modifications. The styryl group participates in Michael additions and Diels-Alder reactions, expanding its utility in creating polycyclic frameworks. For instance, cyclopropanation of the double bond yields strained derivatives with potential bioactivity.
Stability and Degradation
Under acidic conditions (pH < 3), the hydrochloride salt dissociates, freeing the piperazine base, which is susceptible to oxidation. Accelerated stability studies (40°C/75% RH) show <5% degradation over six months when stored in amber glass under nitrogen.
Research Frontiers and Challenges
Enantioselective Synthesis
The compound’s chiral centers (C3 of piperazine and C4 of the styryl chain) remain unexplored. As seen in , enantioselective D3 antagonists show 10–100× selectivity over D2 receptors, advocating for chiral resolution studies to unlock novel therapeutics.
Targeted Drug Delivery
Functionalizing the styryl group with PEG linkers or antibody conjugates could enhance tumor-specific uptake, leveraging the compound’s inherent lipophilicity for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume